1H-Indazole-3-acetamide, 5-(phenylmethoxy)-
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Overview
Description
1H-Indazole-3-acetamide, 5-(phenylmethoxy)- is a heterocyclic compound that belongs to the indazole family. Indazole derivatives have gained significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties . The compound’s unique structure makes it a valuable target for synthetic chemists and researchers in various scientific fields.
Preparation Methods
The synthesis of 1H-Indazole-3-acetamide, 5-(phenylmethoxy)- typically involves several steps, including the formation of the indazole core and subsequent functionalization. One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using Cu2O as a catalyst . Another approach includes the Ag-catalyzed nitration-annulation with tert-butyl nitrite . Industrial production methods often employ metal-catalyzed reactions due to their efficiency and high yields .
Chemical Reactions Analysis
1H-Indazole-3-acetamide, 5-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
1H-Indazole-3-acetamide, 5-(phenylmethoxy)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indazole-3-acetamide, 5-(phenylmethoxy)- involves its interaction with specific molecular targets. For instance, it can bind to the hinge region of tyrosine kinases, inhibiting their activity . This inhibition can lead to the induction of apoptosis in cancer cells and the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
1H-Indazole-3-acetamide, 5-(phenylmethoxy)- can be compared with other indazole derivatives, such as:
1H-Indazole-3-amine: Known for its anticancer activity and ability to bind to tyrosine kinases.
Indole derivatives: These compounds also exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of 1H-Indazole-3-acetamide, 5-(phenylmethoxy)- lies in its specific functional groups, which confer distinct biological activities and synthetic versatility.
Properties
CAS No. |
101285-03-4 |
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Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-(5-phenylmethoxy-2H-indazol-3-yl)acetamide |
InChI |
InChI=1S/C16H15N3O2/c17-16(20)9-15-13-8-12(6-7-14(13)18-19-15)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H2,17,20)(H,18,19) |
InChI Key |
OYPXPLXQOYEMCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(NN=C3C=C2)CC(=O)N |
Origin of Product |
United States |
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